(R)-TCB2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H15Br2NO2 |

|---|---|

Molekulargewicht |

353.05 g/mol |

IUPAC-Name |

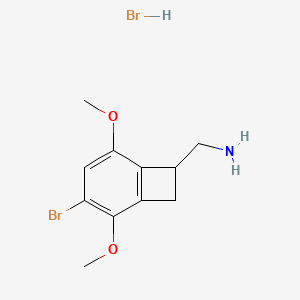

(3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine;hydrobromide |

InChI |

InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H |

InChI-Schlüssel |

TYMMXVZAUGQKRF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C2=C1C(C2)CN)OC)Br.Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on (R)-TCB-2: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TCB-2, or ((7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine, is a potent and selective agonist for the serotonin (B10506) 5-HT₂A receptor.[1][2][3] As a conformationally restricted phenethylamine (B48288) derivative, it has garnered significant interest within the scientific community for its utility in probing the structure and function of the 5-HT₂A receptor. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacology of (R)-TCB-2, with a focus on its biased agonism and the signaling pathways it modulates.

Chemical Properties

(R)-TCB-2 is a chiral molecule with the (R)-enantiomer exhibiting significantly higher affinity and potency at the 5-HT₂A receptor compared to its (S)-counterpart. The chemical and physical properties of (R)-TCB-2 are summarized in the table below.

| Property | Value |

| IUPAC Name | ((7R)-3-Bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine |

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molar Mass | 272.14 g/mol |

| Appearance | White to off-white solid |

| Chirality | (R)-enantiomer |

Synthesis of (R)-TCB-2

The synthesis of (R)-TCB-2 is a multi-step process that can be achieved through various routes, often involving the creation of a racemic mixture followed by chiral resolution, or through an enantioselective approach from the outset. While the synthesis has been described as "tedious," it is achievable in a laboratory setting.[4]

General Synthetic Approach

A common synthetic route involves the following key transformations:

-

Bromination of 3,6-dimethoxybenzocyclobutene: The synthesis typically begins with the bromination of 3,6-dimethoxybenzocyclobutene at the 4-position to introduce the bromine atom.[4]

-

Aminomethylation: The resulting brominated intermediate undergoes aminomethylation to introduce the methylamine (B109427) group.[4]

-

Chiral Resolution: The racemic mixture of TCB-2 is then resolved to isolate the desired (R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.[5][6]

A visual representation of a potential synthetic workflow is provided below.

Pharmacological Properties

(R)-TCB-2 is a high-affinity agonist at the 5-HT₂A receptor, with reported Kᵢ values of 0.75 nM for the human receptor.[1][3] It also exhibits potent agonism at other serotonin receptors, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, and 5-HT₂C receptors.[1]

Receptor Binding Affinities and Functional Potencies

The following table summarizes the available quantitative data for the interaction of (R)-TCB-2 with various serotonin receptors.

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Functional Assay |

| Human 5-HT₂A | 0.75[1][3] | 5.9 (Ca²⁺ flux)[7], 36 (IP₃ accumulation)[3] | Calcium Flux, IP₃ Accumulation |

| Rat 5-HT₂A | 0.73[3] | 18 ± 2.8 (PLC) | Phospholipase C activation |

| Human 5-HT₂A | - | 3700 (β-arrestin recruitment)[7] | β-arrestin recruitment |

Biased Agonism at the 5-HT₂A Receptor

A key feature of (R)-TCB-2 is its biased agonism at the 5-HT₂A receptor. It preferentially activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃), over the recruitment of β-arrestin.[1][7][8] This functional selectivity is significant as the Gq- and β-arrestin-mediated pathways are thought to be responsible for different physiological and behavioral effects of 5-HT₂A receptor activation.[9] Specifically, (R)-TCB-2 shows a 65-fold higher potency in stimulating phosphoinositide turnover compared to activating arachidonic acid release, another downstream signaling pathway.[1][10][11]

Signaling Pathways of (R)-TCB-2 at the 5-HT₂A Receptor

Upon binding of (R)-TCB-2, the 5-HT₂A receptor undergoes a conformational change that preferentially activates the heterotrimeric G protein Gq. This initiates a downstream signaling cascade, while the recruitment of β-arrestin is less favored.

Gq Signaling Pathway

The activation of the Gq protein by the (R)-TCB-2-bound 5-HT₂A receptor leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, together with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[8][12]

β-Arrestin Pathway

While less favored by (R)-TCB-2, the 5-HT₂A receptor can also signal through the β-arrestin pathway. Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin can be recruited. This recruitment can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[9][13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays used to characterize the pharmacological properties of (R)-TCB-2.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of (R)-TCB-2 for the 5-HT₂A receptor.

Materials:

-

Membrane preparation from cells expressing the human 5-HT₂A receptor.

-

Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).

-

Unlabeled ligand: (R)-TCB-2.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]Ketanserin (typically at its K₋ value), and varying concentrations of (R)-TCB-2.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled 5-HT₂A antagonist (e.g., ketanserin).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

The IC₅₀ value (the concentration of (R)-TCB-2 that inhibits 50% of the specific binding of [³H]Ketanserin) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[14][15]

Phosphoinositide (IP₃) Turnover Assay

This functional assay measures the ability of (R)-TCB-2 to stimulate the Gq pathway by quantifying the production of IP₃.

Materials:

-

Cells stably expressing the human 5-HT₂A receptor.

-

[³H]myo-inositol.

-

Agonist: (R)-TCB-2.

-

Lithium chloride (LiCl) solution.

-

Perchloric acid.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and counter.

Procedure:

-

Culture cells in the presence of [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubate the cells with LiCl solution. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with varying concentrations of (R)-TCB-2 for a defined period.

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Extract the inositol phosphates from the cell lysate.

-

Separate the different inositol phosphates using anion-exchange chromatography with a Dowex resin column. Elute IP₃ with a specific buffer.

-

Quantify the amount of [³H]IP₃ in the eluate using a scintillation counter.

-

Generate a dose-response curve to determine the EC₅₀ value for (R)-TCB-2-stimulated IP₃ accumulation.[6][16][17]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the 5-HT₂A receptor upon agonist stimulation. A common method is the PathHunter® β-arrestin assay.[12][18]

Materials:

-

PathHunter® cell line co-expressing the 5-HT₂A receptor fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA).

-

Agonist: (R)-TCB-2.

-

PathHunter® detection reagents.

-

Luminometer.

Procedure:

-

Plate the PathHunter® cells in a 96-well plate and incubate overnight.

-

Add varying concentrations of (R)-TCB-2 to the cells and incubate for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the PathHunter® detection reagents according to the manufacturer's protocol. The binding of β-arrestin-EA to the receptor-PK brings the two enzyme fragments together, forming a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Measure the luminescence using a plate reader.

-

Generate a dose-response curve to determine the EC₅₀ value for (R)-TCB-2-induced β-arrestin recruitment.[19][20][21]

Conclusion

(R)-TCB-2 is a valuable pharmacological tool for studying the 5-HT₂A receptor. Its high affinity, selectivity, and pronounced biased agonism towards the Gq signaling pathway make it an ideal probe for dissecting the distinct roles of G protein-mediated and β-arrestin-mediated signaling in various physiological and pathological processes. The detailed protocols provided in this guide offer a starting point for researchers to further investigate the intricate pharmacology of this fascinating compound and its interactions with the 5-HT₂A receptor.

References

- 1. INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCB-2 [medbox.iiab.me]

- 3. bio-techne.com [bio-techne.com]

- 4. Buy ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine (EVT-353439) | 912440-88-1 [evitachem.com]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Photoswitchable TCB-2 for control of the 5-HT 2A receptor and analysis of biased agonism - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03892D [pubs.rsc.org]

- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. High-throughput functional assays of IP3-evoked Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 20. youtube.com [youtube.com]

- 21. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

(R)-TCB2 mechanism of action on 5-HT2A receptors

An In-depth Technical Guide on the Mechanism of Action of (R)-TCB-2 on 5-HT2A Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-TCB-2, the more potent enantiomer of the benzocyclobutene-containing phenethylamine (B48288) TCB-2, is a high-affinity and highly selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor. Its mechanism of action is distinguished by significant biased agonism, preferentially activating G-protein-mediated signaling pathways over β-arrestin recruitment. Specifically, (R)-TCB-2 demonstrates a strong bias towards the Gq/11 pathway, leading to robust downstream activation of phospholipase C (PLC) and subsequent second messenger signaling, while showing markedly lower potency for the β-arrestin pathway. This functional selectivity makes (R)-TCB-2 an invaluable pharmacological tool for dissecting the distinct physiological roles of these divergent signaling cascades and for developing novel therapeutics targeting the 5-HT2A receptor with greater precision and potentially fewer side effects. This document provides a comprehensive overview of its binding characteristics, functional activity, signaling pathways, and the experimental protocols used for their elucidation.

Binding Characteristics of (R)-TCB-2 at the 5-HT2A Receptor

(R)-TCB-2 exhibits high-affinity binding to the 5-HT2A receptor. The (R)-enantiomer displays approximately three-fold higher affinity compared to its (S)-counterpart.[1] The binding affinity, expressed as the inhibition constant (Ki), has been determined in both human and rat receptor preparations, showing remarkable consistency.

Table 1: Binding Affinity (Ki) of TCB-2 at 5-HT2A Receptors

| Compound | Receptor Species | Ki (nM) | Reference |

| TCB-2 (racemate) | Human | 0.75 | [2][3] |

| TCB-2 (racemate) | Rat | 0.73 | [2][3] |

| (R)-TCB-2 | Not Specified | ~0.25* | [1] |

*Note: Ki for (R)-TCB-2 is estimated based on the report that it has a 3-fold higher affinity than the racemate.[1]

Functional Activity and Biased Agonism

The 5-HT2A receptor, a G-protein-coupled receptor (GPCR), can initiate multiple intracellular signaling cascades upon activation. (R)-TCB-2 is a biased agonist, meaning it differentially engages these pathways. It potently activates the canonical Gq/11 signaling cascade but is significantly less effective at recruiting β-arrestin 2.

Gq/11-Mediated Signaling Pathway

The primary mechanism of action for (R)-TCB-2 is the activation of the Gq/11 protein. This initiates a cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). (R)-TCB-2 is a potent agonist of this pathway.[2][3][4] It has been shown to be 65-fold more potent at stimulating phosphoinositide (PI) turnover compared to its effect on arachidonic acid release, another potential downstream pathway.[1][5][6][7]

β-Arrestin 2 Recruitment

In contrast to its high potency at the Gq pathway, (R)-TCB-2 is a much weaker partial agonist for β-arrestin 2 recruitment. This pathway is typically involved in receptor desensitization, internalization, and can initiate its own distinct signaling events. The significant separation in potency (nM for Gq vs. µM for β-arrestin) is the hallmark of (R)-TCB-2's biased agonism.[8]

Caption: Biased signaling of (R)-TCB-2 at the 5-HT2A receptor.

Table 2: Functional Potency (EC50) of TCB-2 at 5-HT2A Receptors

| Assay | Cell Line | Measured Effect | EC50 | Reference |

| PI Turnover | NIH3T3 (rat 5-HT2A) | IP3 Accumulation | 36 nM | [2][3] |

| Calcium Flux | Live Cell Assay | Ca²⁺ Release | 5.9 nM | |

| β-Arrestin Recruitment | PRESTO-TANGO Assay | Luciferase Reporter | 3.7 µM (3700 nM) | [8] |

Experimental Protocols

The characterization of (R)-TCB-2's mechanism of action relies on a suite of standardized in vitro assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation: Membrane homogenates are prepared from cells stably expressing the human or rat 5-HT2A receptor (e.g., CHO-K1 cells) or from brain tissue rich in these receptors (e.g., rat frontal cortex).[9][10]

-

Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound ((R)-TCB-2).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand while unbound ligand passes through.[10] The filters are then washed to remove non-specifically bound radioactivity.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a 5-HT2A radioligand binding assay.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the accumulation of IP1, a downstream metabolite of IP3, as a direct readout of Gq/11 pathway activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, non-radioactive method.[11]

Methodology:

-

Cell Culture: Cells stably expressing the 5-HT2A receptor are plated in microplates.

-

Stimulation: The cells are incubated with varying concentrations of (R)-TCB-2 in a stimulation buffer containing Lithium Chloride (LiCl), which blocks the degradation of IP1, allowing it to accumulate.[12]

-

Lysis & Detection: After incubation, cells are lysed. The detection reagents, an anti-IP1 antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and a synthetic IP1 molecule labeled with an acceptor (e.g., d2), are added to the lysate.[13]

-

Measurement: In the absence of cellular IP1, the antibody-donor and acceptor-IP1 are in close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). IP1 produced by the cells competes with the acceptor-IP1 for antibody binding, disrupting FRET. The time-resolved fluorescence signal is read on a compatible plate reader.

-

Analysis: A decrease in the FRET signal corresponds to an increase in IP1 production. A dose-response curve is generated to determine the EC50 of the agonist.

Caption: Workflow for an HTRF-based IP1 accumulation assay.

Calcium Flux Assay

This assay provides a real-time measurement of changes in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Loading: Cells expressing the 5-HT2A receptor are loaded with a cell-permeable fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1).[14][15] Inside the cell, esterases cleave the AM group, trapping the dye in its active, calcium-sensitive form.

-

Baseline Measurement: The basal fluorescence of the cells is measured using a fluorescence plate reader or a high-content imaging system.[16]

-

Agonist Addition: An automated injector adds varying concentrations of (R)-TCB-2 to the wells.

-

Kinetic Reading: The fluorescence intensity is monitored kinetically immediately following agonist addition. Binding of Ca2+ to the dye results in a significant increase in fluorescence.

-

Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 for calcium mobilization.

Caption: Workflow for a fluorescent calcium flux assay.

References

- 1. TCB-2 - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The serotonin 5-HT2A receptor agonist TCB-2: a behavioral and neurophysiological analysis - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. biorxiv.org [biorxiv.org]

- 14. bu.edu [bu.edu]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. agilent.com [agilent.com]

(R)-TCB-2 Signaling Cascade via Phospholipase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the signaling cascade initiated by (R)-TCB-2, a potent and selective serotonin (B10506) 5-HT2A receptor agonist. The focus of this document is the canonical Gq/11-phospholipase C pathway, a critical signaling route for many physiological and pathological processes. This guide includes quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support research and drug development efforts in this area.

Core Signaling Pathway

(R)-TCB-2 is a high-affinity agonist for the serotonin 5-HT2A receptor.[1][2][3] Its binding to this G protein-coupled receptor (GPCR) preferentially activates the Gq/11 family of G proteins.[4] This activation initiates a well-defined intracellular signaling cascade culminating in the generation of key second messengers.

The activated α-subunit of the Gq/11 protein stimulates the effector enzyme phospholipase C (PLC).[5] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8] The elevation of intracellular calcium, along with the presence of DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

(R)-TCB-2 exhibits biased agonism, showing a significantly greater potency for stimulating the phosphoinositide (PLC) pathway compared to the arachidonic acid release pathway.[4] This functional selectivity makes it a valuable tool for dissecting the specific roles of the PLC signaling cascade in various physiological and pathological contexts.

Quantitative Data

The following tables summarize the key quantitative parameters of (R)-TCB-2's interaction with the 5-HT2A receptor and its downstream signaling effects.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | |||

| 5-HT2A Receptor | Rat | 0.73 nM | [1][2][3] |

| Human | 0.75 nM | [1][2][3][4] | |

| Functional Potency (EC50) | |||

| IP3/IP1 Accumulation | Rat (NIH3T3 cells) | 36 nM | [1][2] |

| Calcium Mobilization | Human (HEK293T cells) | 5.9 nM |

Table 1: Binding Affinity and Functional Potency of (R)-TCB-2.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Inositol Phosphate (B84403) (IP1) Accumulation Assay

This assay quantifies the production of inositol monophosphate (IP1), a stable metabolite of IP3, as a measure of PLC activation.

Materials:

-

NIH3T3 cells stably expressing the rat 5-HT2A receptor.

-

96-well cell culture plates.

-

Serum-free culture medium.

-

Stimulation buffer containing lithium chloride (LiCl).

-

(R)-TCB-2 stock solution.

-

IP-One HTRF® assay kit (or equivalent).

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Plating: Seed NIH3T3-5HT2A cells in 96-well plates at an appropriate density and culture overnight.

-

Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for a period to reduce basal signaling.

-

Assay Initiation: Aspirate the medium and add stimulation buffer containing LiCl to each well. LiCl inhibits the degradation of IP1, allowing it to accumulate.[1]

-

Compound Addition: Add varying concentrations of (R)-TCB-2 to the wells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.

-

Cell Lysis: Lyse the cells according to the IP1 assay kit manufacturer's instructions.

-

Detection: Perform the Homogeneous Time-Resolved Fluorescence (HTRF) assay for IP1 detection as per the kit protocol. This typically involves adding a d2-labeled IP1 analog and a cryptate-labeled anti-IP1 antibody.

-

Data Analysis: Read the plate on an HTRF-compatible microplate reader and calculate the ratio of the two emission wavelengths. Generate a dose-response curve and determine the EC50 value for (R)-TCB-2.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation.

Materials:

-

HEK293T cells.

-

Plasmids for transient transfection of the human 5-HT2A receptor.

-

96-well black-walled, clear-bottom cell culture plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye extrusion).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

(R)-TCB-2 stock solution.

-

Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR).

Procedure:

-

Cell Transfection and Plating: Co-transfect HEK293T cells with the 5-HT2A receptor plasmid and plate them in 96-well black-walled, clear-bottom plates. Culture overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM), Pluronic F-127 (to aid dye solubilization), and optionally probenecid.

-

Remove the culture medium and add the dye loading buffer to the cells.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye uptake and de-esterification.

-

Cell Washing (optional): Gently wash the cells with assay buffer to remove excess extracellular dye. Some no-wash kits are also available.

-

Assay Measurement: Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading for a short period.

-

Add varying concentrations of (R)-TCB-2 to the wells and immediately begin kinetic fluorescence measurements.

-

Data Analysis: Record the fluorescence intensity over time. The peak fluorescence response is typically used for analysis. Generate a dose-response curve and calculate the EC50 value for (R)-TCB-2-induced calcium mobilization.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of (R)-TCB-2 for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the 5-HT2A receptor (e.g., CHO-K1 cells).

-

Radiolabeled antagonist, such as [3H]-ketanserin.

-

Unlabeled (R)-TCB-2 for competition.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [3H]-ketanserin), and varying concentrations of unlabeled (R)-TCB-2.

-

Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of (R)-TCB-2. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. hellobio.com [hellobio.com]

Investigating (R)-TCB2 Biased Agonism at the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR), is a key target in the central nervous system implicated in a wide range of physiological and pathological processes, including learning, memory, and various psychiatric disorders. The discovery of biased agonism, where a ligand preferentially activates one signaling pathway over another downstream of the same receptor, has opened new avenues for therapeutic intervention. This allows for the design of drugs that selectively engage desired signaling pathways, potentially separating therapeutic effects from unwanted side effects.

(R)-TCB2, a potent and selective 5-HT2A receptor agonist, has emerged as a significant tool in pharmacological research due to its pronounced biased agonism. This technical guide provides an in-depth overview of the investigation of this compound's functional selectivity at the 5-HT2A receptor, focusing on its differential activation of the Gq/11-mediated and β-arrestin-mediated signaling pathways.

This compound: A Profile of a Biased Agonist

This compound is the more active enantiomer of TCB-2, demonstrating significantly higher affinity and potency at the 5-HT2A receptor. Its chemical structure confers a conformational rigidity that is thought to contribute to its unique pharmacological profile. Research has consistently shown that this compound preferentially activates the Gq/11 signaling cascade, which leads to the production of inositol (B14025) phosphates and subsequent calcium mobilization, over the recruitment of β-arrestin. One study highlights that TCB-2 is 65-fold more potent at stimulating phosphoinositide turnover compared to arachidonic acid release, indicating a strong signaling bias.[1]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound at the human 5-HT2A receptor, highlighting its binding affinity and functional potency in activating the Gq/11 and β-arrestin pathways.

Table 1: Binding Affinity of this compound at the Human 5-HT2A Receptor

| Ligand | Parameter | Value (nM) |

| This compound | K_i_ | ~0.25* |

Note: The Ki for racemic TCB-2 is reported as 0.75 nM, with the (R)-enantiomer being 3-fold more potent.

Table 2: Functional Potency of this compound in Gq/11-Mediated Signaling Pathways

| Assay | Parameter | Value (nM) |

| IP_3_ Accumulation | EC_50_ | 36 |

| Calcium Mobilization | EC_50_ | 5.9 |

Table 3: Functional Potency of this compound in the β-Arrestin Pathway

| Assay | Parameter | Value (µM) |

| β-Arrestin Recruitment | EC_50_ | 3.7[2] |

The significant difference in the EC_50_ values between the Gq/11-mediated pathways (nanomolar range) and the β-arrestin recruitment pathway (micromolar range) strongly indicates that this compound is a Gq/11-biased agonist at the 5-HT2A receptor.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the 5-HT2A receptor and a typical experimental workflow for investigating biased agonism.

Caption: 5-HT2A Receptor Signaling Pathways.

References

(R)-TCB-2: A Technical Guide to 5-HT2A Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and receptor kinetics of (R)-TCB-2, a potent and selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characterization of this compound.

Introduction

(R)-TCB-2, the (R)-enantiomer of 2-(4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methanamine, is a high-affinity agonist for the 5-HT2A receptor.[1] Its rigid structure, conferred by the cyclobutane (B1203170) ring, contributes to its high potency and selectivity. This compound has become a valuable tool in neuroscience research to probe the function of the 5-HT2A receptor, which is implicated in various physiological and pathological processes, including learning, memory, and psychiatric disorders. A key characteristic of (R)-TCB-2 is its biased agonism, preferentially activating G-protein signaling pathways over β-arrestin pathways.

Quantitative Data Summary

The following tables summarize the reported binding affinity and functional potency of (R)-TCB-2 for the 5-HT2A receptor.

Table 1: Binding Affinity of (R)-TCB-2 at 5-HT2A Receptors

| Species | Receptor | Parameter | Value (nM) | Reference |

| Human | 5-HT2A | Ki | 0.75 | [1] |

| Rat | 5-HT2A | Ki | 0.73 | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of (R)-TCB-2 at the 5-HT2A Receptor

| Assay | Cell Line | Species | Parameter | Value (nM) | Reference |

| IP3 Accumulation | NIH3T3 | Rat | EC50 | 36 | |

| Calcium Flux | HEK293T | Human | EC50 | 5.9 | |

| β-arrestin Recruitment | - | Human | EC50 | 3700 |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Receptor Kinetics

Signaling Pathways

(R)-TCB-2 exhibits biased agonism at the 5-HT2A receptor, primarily activating the Gq/11 signaling pathway, which leads to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium. The recruitment of β-arrestin, an alternative signaling pathway, is significantly less potent.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the binding and function of (R)-TCB-2 at the 5-HT2A receptor.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of (R)-TCB-2 for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Cell membranes expressing the human or rat 5-HT2A receptor.

-

Radioligand: A high-affinity 5-HT2A receptor antagonist, such as [3H]ketanserin.

-

Test Compound: (R)-TCB-2.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of (R)-TCB-2. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the (R)-TCB-2 concentration. The IC50 value is determined by non-linear regression and then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the ability of (R)-TCB-2 to activate the Gq/11 signaling pathway by detecting changes in intracellular calcium concentration.

Materials:

-

Cell Line: A cell line stably or transiently expressing the human or rat 5-HT2A receptor (e.g., HEK293T, NIH3T3).

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: (R)-TCB-2.

-

Fluorescence Plate Reader or Microscope.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding the test compound.

-

Compound Addition: Add varying concentrations of (R)-TCB-2 to the wells.

-

Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the (R)-TCB-2 concentration to determine the EC50 value.

Conclusion

(R)-TCB-2 is a potent and high-affinity agonist of the 5-HT2A receptor with a clear bias towards the Gq/11 signaling pathway. Its well-characterized binding affinity and functional potency make it an invaluable pharmacological tool for investigating the roles of the 5-HT2A receptor in the central nervous system and for the development of novel therapeutics. Further studies are warranted to elucidate the specific kinetic parameters of its interaction with the 5-HT2A receptor, which would provide a more complete understanding of its pharmacological profile.

References

The Pharmacological Profile of (R)-TCB-2: A Technical Guide for Researchers

(R)-TCB-2 , also known as (R)-(4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine, is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor.[1][2] It serves as a valuable research tool for investigating the physiological and pathological roles of this receptor system. This technical guide provides an in-depth overview of the pharmacological properties of (R)-TCB-2, including its binding affinity, functional activity, and signaling pathways. Detailed experimental protocols and visual representations of key processes are included to facilitate its application in a research setting.

Overview of (R)-TCB-2

(R)-TCB-2 is the more active enantiomer of TCB-2, a conformationally restricted phenethylamine (B48288) analog.[1] Its rigid structure confers high affinity and potency at the 5-HT2A receptor.[3][4] Notably, (R)-TCB-2 exhibits biased agonism, preferentially activating the Gq-mediated phosphoinositide signaling pathway over other potential signaling cascades, such as the arachidonic acid release pathway.[1][3][4][5] This functional selectivity makes it a precise tool for dissecting the downstream consequences of Gq-protein activation by the 5-HT2A receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of (R)-TCB-2 and its racemate (TCB-2) with the 5-HT2A receptor.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species | Ki (nM) | Reference |

| TCB-2 | 5-HT2A | Rat | 0.73 | [2] |

| TCB-2 | 5-HT2A | Human | 0.75 | [1][2] |

Ki (Inhibition constant) represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity.

Table 2: Functional Activity

| Compound | Assay | Cell Line | EC50 (nM) | Reference |

| TCB-2 | IP3 Accumulation | NIH3T3 (expressing rat 5-HT2A) | 36 | [2] |

| TCB-2 | Calcium Flux | HEK293T (expressing human 5-HT2A) | 5.9 | [6] |

EC50 (Half-maximal effective concentration) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IP3 (Inositol trisphosphate) accumulation and calcium flux are measures of Gq-protein pathway activation.

Signaling Pathways

Activation of the 5-HT2A receptor by (R)-TCB-2 primarily initiates the canonical Gq/G11 signaling cascade.[7][8][9] This compound also demonstrates significant bias, having a 65-fold greater potency for stimulating phosphoinositide turnover compared to arachidonic acid release.[1][5][10][11] Like many G protein-coupled receptors (GPCRs), the 5-HT2A receptor can also engage β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[12][13][14][15]

Gq Signaling Pathway

Upon binding of (R)-TCB-2, the 5-HT2A receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein.[8] The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[8] The activated Gαq-GTP then stimulates the enzyme phospholipase C-β (PLC-β).[7][8] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol.[8] DAG remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][8]

β-Arrestin Pathway

Following agonist binding and G protein activation, the 5-HT2A receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).[13] This phosphorylation promotes the binding of β-arrestin proteins to the receptor.[12][13] β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the G protein signal.[12][15] Furthermore, β-arrestin acts as a scaffold protein, initiating receptor internalization via clathrin-coated pits and triggering a distinct wave of G protein-independent signaling, which can include activation of pathways like the MAPK/ERK cascade.[13][14][16]

Experimental Protocols

The following are generalized methodologies for key assays used to characterize the pharmacological profile of (R)-TCB-2.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of (R)-TCB-2 for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of (R)-TCB-2 at the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human or rat 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[17]

-

(R)-TCB-2 (test compound).

-

Non-specific binding control: A high concentration of a known 5-HT2A antagonist (e.g., 1 µM Ketanserin).[19]

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[20]

-

96-well filter plates (e.g., GF/C filters presoaked in polyethyleneimine).[20][21]

-

Scintillation cocktail and microplate scintillation counter.[20]

Procedure:

-

Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[20]

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[20]

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[20]

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[20]

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of (R)-TCB-2.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

-

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify Gq pathway activation.[22]

Objective: To determine the EC50 of (R)-TCB-2 for 5-HT2A receptor-mediated Gq activation.

Materials:

-

HEK293 or NIH3T3 cells expressing the 5-HT2A receptor.[2][23]

-

(R)-TCB-2 (test compound).

-

Reference agonist (e.g., Serotonin).

-

Stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[24]

-

384-well plates.

-

HTRF-compatible plate reader.[23]

Procedure:

-

Cell Plating: Plate the 5-HT2A-expressing cells into 384-well plates and allow them to adhere (e.g., 20,000 cells per well).[23]

-

Compound Addition: Remove the culture medium and add varying concentrations of (R)-TCB-2 diluted in stimulation buffer (containing LiCl).[23]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-90 minutes) to allow for IP1 accumulation.[23]

-

Lysis and Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) diluted in lysis buffer to each well as per the manufacturer's instructions.[23][24]

-

Final Incubation: Incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[23]

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm and 665 nm following excitation at 330 nm.[23]

-

Data Analysis:

-

Calculate the 665/620 nm ratio for each well.

-

Convert the HTRF ratio to IP1 concentration using a standard curve.

-

Plot the IP1 concentration against the log concentration of (R)-TCB-2.

-

Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Selectivity and In Vivo Effects

While (R)-TCB-2 is highly potent at the 5-HT2A receptor, its complete selectivity profile across all serotonin receptor subtypes and other GPCRs has not been fully characterized.[3][4][25] It is known to be a potent agonist at 5-HT2C receptors as well.[1] In animal studies, (R)-TCB-2 administration induces behavioral and physiological responses consistent with 5-HT2A receptor activation, such as head-twitch responses and hypothermia in mice.[2][5][10][11] These effects are typically blocked by pretreatment with selective 5-HT2A antagonists, confirming the primary role of this receptor in its in vivo actions.[10][11]

Conclusion

(R)-TCB-2 is a powerful pharmacological tool for probing the function of the 5-HT2A receptor. Its high affinity, potent agonism, and biased signaling profile toward the Gq pathway allow for targeted investigation of this specific signaling cascade. The data and protocols provided in this guide are intended to equip researchers with the fundamental knowledge required to effectively utilize (R)-TCB-2 in their studies of serotonergic systems.

References

- 1. TCB-2 - Wikipedia [en.wikipedia.org]

- 2. TCB-2 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 3. TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT2A receptor pharmacological tool, or none of the above? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TCB-2 | CAS:912342-28-0 | Potent, high affinity 5-HT2A agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 9. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The serotonin 5-HT(2A) receptor agonist TCB-2: a behavioral and neurophysiological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scholars@Duke publication: The role of beta-arrestins in the termination and transduction of G-protein-coupled receptor signals. [scholars.duke.edu]

- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role and mechanism of β-arrestin2 in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. G Protein-Coupled Receptor Signaling Through β-Arrestin-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Inositol phosphate accumulation assay [bio-protocol.org]

- 24. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. The Serotonin 2A Receptor Agonist TCB-2 Attenuates Heavy Alcohol Drinking and Alcohol-induced Midbrain Inhibitory Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

(R)-TCB2: A Technical Guide to a Potent and Functionally Selective 5-HT2A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TCB2, chemically known as ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine, is a potent and high-affinity synthetic agonist for the serotonin (B10506) 5-HT2A receptor.[1] First described in 2006, this conformationally restricted phenethylamine (B48288) analog has emerged as a valuable pharmacological tool for investigating the intricacies of the serotonergic system.[2][3] Its significance in neuroscience research stems from its notable functional selectivity, preferentially activating the Gq/PLC signaling pathway over the PLA2 pathway.[3][4] This biased agonism suggests that this compound may elicit distinct downstream effects compared to less selective 5-HT2A agonists, offering a unique avenue for dissecting the physiological roles of these signaling cascades. This document provides a comprehensive technical overview of the discovery, initial characterization, and key experimental methodologies associated with this compound.

Pharmacological Profile

This compound is distinguished by its high binding affinity for both rat and human 5-HT2A receptors and its potent stimulation of the phosphoinositide signaling pathway. The quantitative pharmacological data for this compound are summarized in the table below.

| Parameter | Species | Value | Receptor/Assay |

| Ki | Rat | 0.73 nM | 5-HT2A Receptor |

| Ki | Human | 0.75 nM | 5-HT2A Receptor |

| EC50 | Rat | 36 nM | IP3 Accumulation (NIH3T3 cells) |

| EC50 | Rat | 18 ± 2.8 nM | Phospholipase C (PLC) Pathway |

| EC50 | Rat | 1180 ± 180 nM | Phospholipase A2 (PLA2) Pathway |

Data compiled from multiple sources.[1][4][5][6]

Chemical Synthesis

The synthesis of this compound is a multi-step process that has been described as intricate.[2] The general synthetic route involves the following key transformations:

-

Bromination: The process begins with the bromination of 3,6-dimethoxybenzocyclobutene at the 4-position.

-

Aminomethylation: Subsequently, a methylamine (B109427) group is introduced onto the benzocyclobutene ring.

-

Hydrobromide Salt Formation: The final step is the formation of the hydrobromide salt of this compound, which enhances its stability and solubility for experimental use.[1]

Experimental Protocols

The initial characterization of this compound relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for two key experiments used to determine its binding affinity and functional activity.

Radioligand Binding Assay for 5-HT2A Receptor

This assay quantifies the affinity of this compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin or --INVALID-LINK--DOI.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

This compound stock solution.

-

Non-specific binding control: 1 µM Ketanserin.

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak the 96-well filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of the 5-HT2A receptor membrane preparation (typically 50-120 µg of protein).

-

50 µL of varying concentrations of this compound (or buffer for total binding, or non-specific control).

-

50 µL of the radioligand at a concentration near its Kd (e.g., 0.5 nM for [3H]ketanserin).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plates using a cell harvester.

-

Washing: Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Drying: Dry the filter plates for 30 minutes at 50°C.

-

Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol (B14025) Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to stimulate the Gq-coupled 5-HT2A receptor, leading to the production of inositol phosphates.

Materials:

-

NIH3T3 cells stably expressing the rat 5-HT2A receptor.

-

myo-[3H]inositol.

-

Stimulation Buffer: Krebs-Ringer-HEPES buffer (or similar).

-

LiCl solution (to inhibit inositol monophosphatase).

-

This compound stock solution.

-

Quenching solution: Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 0.5 M HCl.

-

Anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elution buffers.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Cell Labeling: Plate the 5-HT2A expressing cells in 24-well plates and label them overnight with myo-[3H]inositol (e.g., 0.5 µCi/well) in inositol-free medium.

-

Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with buffer containing LiCl (e.g., 10 mM) for 15-30 minutes at 37°C.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C.

-

Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold quenching solution to each well.

-

Extraction: Incubate on ice for 30 minutes to allow for cell lysis and extraction of inositol phosphates.

-

Separation:

-

Neutralize the extracts.

-

Apply the extracts to anion-exchange columns.

-

Wash the columns to remove free myo-[3H]inositol.

-

Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

-

Quantification: Add the eluate to scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphates produced against the concentration of this compound. Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: 5-HT2A Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for Inositol Phosphate Accumulation Assay.

References

- 1. Buy ((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine (EVT-353439) | 912440-88-1 [evitachem.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. ((4-Bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine) | C11H12BrNO2 | CID 68661455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (R)-TCB-2: An In-depth Technical Guide for Researchers

(R)-TCB-2, or (R)-(-)-1-(4-bromo-2,5-dimethoxybenzyl)cyclobutanamine, stands as a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor, a key target in neuroscience research and drug development. Its rigid structure, derived from the phenethylamine (B48288) 2C-B, offers a valuable tool for probing the intricacies of 5-HT2A receptor function and has spurred extensive structure-activity relationship (SAR) studies to unlock the therapeutic potential of this chemical scaffold. This technical guide provides a comprehensive overview of the SAR of (R)-TCB-2, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support researchers and drug development professionals.

Core Concepts: Biased Agonism and Structural Rigidity

A defining characteristic of (R)-TCB-2 is its nature as a biased agonist.[1][2] It preferentially activates the Gq/11 signaling cascade over the β-arrestin pathway.[2][3] This functional selectivity is of significant interest as it may allow for the separation of desired therapeutic effects from the hallucinogenic properties associated with some 5-HT2A receptor agonists.[3] The cyclobutane (B1203170) ring fused to the benzene (B151609) ring in (R)-TCB-2 imparts significant conformational restriction, locking the methoxy (B1213986) groups and the ethylamine (B1201723) side chain in a specific orientation believed to be optimal for high-affinity binding to the 5-HT2A receptor.[2]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro pharmacological data for (R)-TCB-2 and a selection of its key analogs, highlighting the impact of structural modifications on 5-HT2A receptor affinity and functional potency.

Table 1: 5-HT2A Receptor Binding Affinities (Ki) of (R)-TCB-2 and Analogs

| Compound | Structure | Modification from (R)-TCB-2 | 5-HT2A Ki (nM) | Reference |

| (R)-TCB-2 | [Image of (R)-TCB-2 structure] | - | 0.75 | [2] |

| (S)-TCB-2 | [Image of (S)-TCB-2 structure] | S-enantiomer | ~3-fold lower affinity than (R)-enantiomer | [2] |

| 2C-B | [Image of 2C-B structure] | Uncyclized analog | 0.88 | [2] |

| 2CBCB-NBOMe | [Image of 2CBCB-NBOMe structure] | N-benzylmethoxy substitution | 2.7-fold higher affinity than TCB-2 | [1] |

Table 2: 5-HT2A Receptor Functional Potency (EC50) of (R)-TCB-2 and Analogs (Phosphoinositide Turnover)

| Compound | EC50 (nM) | Reference |

| (R)-TCB-2 | 18 ± 2.8 | [3] |

| DOI | - | [3] |

Table 3: Biased Agonism Profile of (R)-TCB-2

| Signaling Pathway | EC50 (nM) | Fold Bias (vs. Arachidonic Acid Release) | Reference |

| Phosphoinositide Turnover | 18 ± 2.8 | 65-fold | [2][3] |

| Arachidonic Acid Release | 1180 ± 180 | - | [3] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize (R)-TCB-2 and its analogs are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay using [3H]ketanserin, a well-characterized 5-HT2A receptor antagonist radioligand, to determine the binding affinity (Ki) of test compounds.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4

-

[3H]ketanserin (specific activity ~80 Ci/mmol)

-

Unlabeled ketanserin (B1673593) (for non-specific binding determination)

-

Test compounds (e.g., (R)-TCB-2 and analogs)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-5-HT2A cells to ~90% confluency.

-

Harvest cells and centrifuge at 1000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane preparations at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (typically 10-10 M to 10-5 M), and 50 µL of [3H]ketanserin (final concentration ~1-2 nM).

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of unlabeled ketanserin (final concentration ~10 µM).

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay for Gq Pathway Activation

This protocol measures the activation of the Gq signaling pathway by quantifying the increase in intracellular calcium concentration upon agonist stimulation using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

Test compounds (e.g., (R)-TCB-2 and analogs)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating:

-

Seed HEK293-5-HT2A cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM, optional) in assay buffer.

-

Remove the cell culture medium from the wells and add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Calcium Flux Measurement:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add the test compounds to the cell plate and immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the data to the response of a maximal concentration of a reference agonist (e.g., serotonin).

-

Plot the normalized response against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Inositol (B14025) Monophosphate (IP1) Accumulation Assay for Gq Pathway Activation

This assay provides a cumulative measure of Gq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3).

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl, pH 7.4)

-

IP1-d2 (labeled IP1) and anti-IP1 cryptate (components of a commercial HTRF kit, e.g., from Cisbio)

-

Test compounds (e.g., (R)-TCB-2 and analogs)

-

96- or 384-well white microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating:

-

Seed HEK293-5-HT2A cells into white microplates and grow to confluency.

-

-

Cell Stimulation:

-

Remove the cell culture medium and add stimulation buffer.

-

Add the test compounds at various concentrations.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

IP1 Detection:

-

Lyse the cells by adding the IP1-d2 and anti-IP1 cryptate reagents directly to the wells as per the manufacturer's instructions.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

HTRF Measurement:

-

Read the plate on an HTRF-compatible plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm).

-

The amount of IP1 produced is inversely proportional to the HTRF ratio.

-

Generate a standard curve using known concentrations of IP1.

-

Convert the HTRF ratios for the test compounds to IP1 concentrations using the standard curve.

-

Plot the IP1 concentration against the logarithm of the test compound concentration.

-

Determine the EC50 value using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the 5-HT2A receptor and a typical workflow for a structure-activity relationship study.

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

Caption: β-Arrestin signaling pathway of the 5-HT2A receptor.

Caption: A typical workflow for a structure-activity relationship study.

Conclusion

The study of (R)-TCB-2 and its analogs has provided invaluable insights into the structural requirements for high-affinity and selective 5-HT2A receptor agonism. The concept of biased agonism, exemplified by (R)-TCB-2, opens new avenues for the design of safer and more effective therapeutics targeting this important receptor. The data and methodologies presented in this guide offer a solid foundation for researchers to further explore the rich pharmacology of this compound class and to advance the development of novel treatments for a range of neurological and psychiatric disorders.

References

- 1. TCB-2 - Wikipedia [en.wikipedia.org]

- 2. Demonstration of S2-receptor binding sites on cat blood platelets using [3H]ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure activity relationship (SAR) maps: A student-friendly tool to teach medicinal chemistry in integrated pharmacotherapy courses - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of (R)-TCB2: A Technical Guide

(R)-TCB2 , also known as (7R)-3-bromo-2,5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine, is a potent and conformationally restricted phenethylamine (B48288) derivative.[1][2] It is widely recognized in pharmacological research as a high-affinity agonist for the serotonin (B10506) 5-HT₂A receptor.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro pharmacological properties of this compound, details the experimental protocols used for its characterization, and visualizes the key signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile: Receptor Binding Affinity

This compound displays high affinity for both human and rat 5-HT₂A receptors.[1][2] The (R)-enantiomer demonstrates a 3-fold higher affinity for the 5-HT₂A receptor compared to its (S)-enantiomer.[3] While it is most prominent for its activity at the 5-HT₂A receptor, TCB-2 is also a potent agonist at a range of other serotonin receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₁E, 5-HT₁F, 5-HT₂B, and 5-HT₂C.[3]

Table 1: Receptor Binding Affinity (Kᵢ) of this compound

| Receptor Subtype | Species | Kᵢ (nM) |

|---|---|---|

| 5-HT₂A | Human | 0.75[3] |

| 5-HT₂A | Rat | 0.73 |

Functional Characterization: Biased Agonism and Signaling Pathways

A key feature of this compound is its nature as a biased agonist at the 5-HT₂A receptor.[1][2][3] This means it preferentially activates certain downstream signaling cascades over others. Specifically, this compound shows a significant preference for the Gq/11-protein coupled pathway, leading to the activation of phospholipase C (PLC), over the pathway that stimulates phospholipase A₂ (PLA₂).[1][2] Studies have quantified this bias, revealing that this compound is approximately 65-fold more potent at stimulating phosphoinositide (PI) turnover (a measure of PLC activation) than it is at activating arachidonic acid (AA) release (mediated by PLA₂).[3][4][5] The (R)-enantiomer also exhibits a 2-fold higher activational potency at the 5-HT₂A receptor compared to the (S)-enantiomer.[3]

In addition to the classical G-protein pathways, this compound has been shown to induce intracellular calcium mobilization and recruit β-arrestin.[6]

Caption: Biased agonism of this compound at the 5-HT₂A receptor.

Table 2: Functional Potency (EC₅₀) of this compound at the 5-HT₂A Receptor

| Assay | Pathway | Cell Line | EC₅₀ (nM) |

|---|---|---|---|

| Phosphoinositide (IP) Accumulation | Gq/11 - PLC | NIH3T3 | 18 - 36[2][4] |

| Arachidonic Acid (AA) Release | PLA₂ | - | 1180[2] |

| Intracellular Calcium Flux | Gq/11 - PLC | HEK293T | ~15 (Estimated from graph) |

| β-Arrestin Recruitment | β-Arrestin | HEK293T | 3700[6] |

Detailed Experimental Protocols

The characterization of this compound involves several key in vitro assays. The methodologies for these are outlined below.

This competitive binding assay is used to determine the binding affinity (Kᵢ) of this compound for the 5-HT₂A receptor.

-

Membrane Preparation : Cells stably expressing the human or rat 5-HT₂A receptor are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

-

Assay Incubation : The membrane preparation is incubated in a solution containing a known concentration of a specific 5-HT₂A radioligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled competitor drug, this compound.

-

Separation : Following incubation to allow binding to reach equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification : The filters are washed with ice-cold buffer, and the radioactivity trapped on the filters is measured using liquid scintillation spectrometry.

-